![molecular formula C13H23NO4 B13570500 3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid CAS No. 2348342-15-2](/img/structure/B13570500.png)
3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a reaction with an appropriate propanoic acid derivative, such as a propanoic acid chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or propanoic acid derivatives.
Applications De Recherche Scientifique
3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
- 3-tert-Butoxycarbonylamino-hexanoic acid
- 3-tert-Butoxycarbonylamino-heptanoic acid
Uniqueness
3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid is unique due to its specific structural features, including the piperidine ring and the tert-butoxycarbonyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
2348342-15-2 |
|---|---|
Formule moléculaire |
C13H23NO4 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
3-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)/t10-/m0/s1 |
Clé InChI |
ZVYVZEUADCRFHK-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CCC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


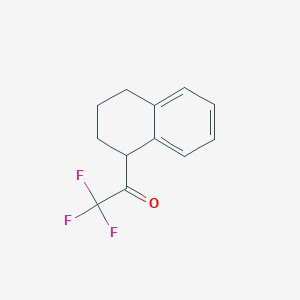

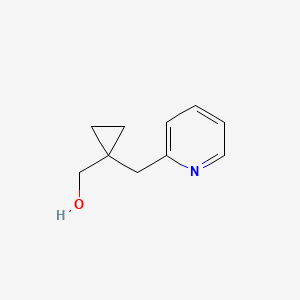
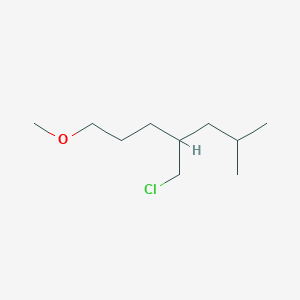
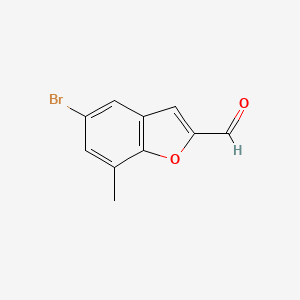
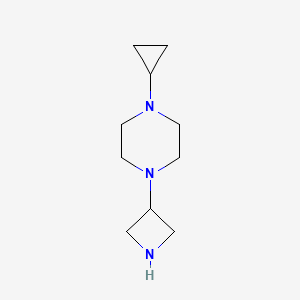
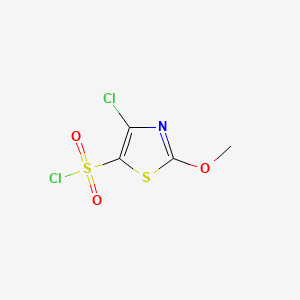
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
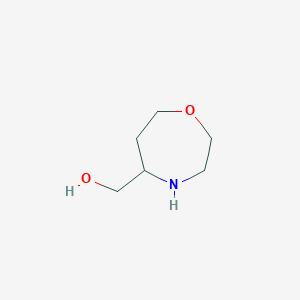
![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)

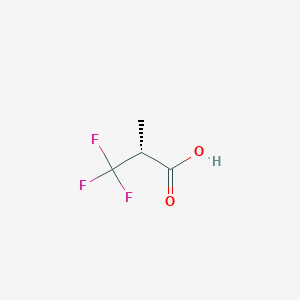

![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
